molecular formula C17H27NSi B044297 1-(Triisopropylsilyl)indole CAS No. 123191-00-4

1-(Triisopropylsilyl)indole

Cat. No.: B044297
CAS No.: 123191-00-4
M. Wt: 273.5 g/mol
InChI Key: YQGQSALLXQDVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triisopropylsilyl)indole is a chemical compound with the molecular formula C17H27NSi. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a triisopropylsilyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)indole can be synthesized through various methodsThis process typically involves the use of strong bases such as butyllithium to deprotonate the indole, followed by the addition of triisopropylsilyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale metalation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Triisopropylsilyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Triisopropylsilyl)indole involves its interaction with various molecular targets and pathways. The triisopropylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The indole moiety can engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(Triisopropylsilyl)indole is unique due to the presence of the triisopropylsilyl group, which imparts distinct chemical properties and enhances its stability compared to other indole derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

indol-1-yl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGQSALLXQDVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466626
Record name 1-(Triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123191-00-4
Record name 1-(Triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triisopropylsilyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Triisopropylsilyl)indole
Reactant of Route 2
Reactant of Route 2
1-(Triisopropylsilyl)indole
Reactant of Route 3
1-(Triisopropylsilyl)indole
Reactant of Route 4
1-(Triisopropylsilyl)indole
Reactant of Route 5
1-(Triisopropylsilyl)indole
Reactant of Route 6
1-(Triisopropylsilyl)indole
Customer
Q & A

Q1: Why is 1-(Triisopropylsilyl)indole useful in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis due to its ability to undergo selective lithiation at the C-3 position. [, , ] This selectivity allows for the introduction of various electrophiles at the C-3 position, leading to the synthesis of diverse indole derivatives. Indoles are important structural motifs found in many natural products and pharmaceuticals, making the selective functionalization of the indole ring highly valuable.

Q2: What challenges are associated with the lithiation of this compound?

A2: Direct lithiation of this compound with alkyllithium reagents can lead to undesired side reactions. [, ] One such reaction is the migration of the triisopropylsilyl group from the nitrogen atom to the C-2 position, resulting in the formation of 2-lithiated indole as a significant byproduct. This migration diminishes the yield of the desired 3-lithiated indole, which is crucial for further transformations.

Q3: Are there alternative approaches to overcome the limitations of direct lithiation?

A3: Yes, an alternative method involves the use of 3-iodoindole as a starting material. [] Reacting 3-iodoindole with ethylmagnesium bromide allows for a selective iodine-magnesium exchange reaction. This generates the desired 3-magnesio indole without significant rearrangement to the 2-magnesio species. This approach offers a more efficient and selective route to functionalize the C-3 position of the indole ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.